molecular formula C15H16FN3O3S B2997833 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide CAS No. 2034423-39-5

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide

Cat. No.: B2997833
CAS No.: 2034423-39-5
M. Wt: 337.37
InChI Key: QNJQLFQXYHCPDE-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H16FN3O3S and its molecular weight is 337.37. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Drug Design

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide, due to its complex molecular structure, plays a significant role in the field of chemical synthesis and drug design. Research has shown the importance of sulfonamide derivatives in the development of antitumor agents with low toxicity. Specifically, compounds containing sulfonamide, when coupled with 5-fluorouracil and nitrogen mustard, have been synthesized to target antitumor activity with promising results. These derivatives demonstrate high antitumor activity and low toxicity, making them potential candidates for further drug development in cancer therapy (Huang, Lin, & Huang, 2002).

Enantioselective Synthesis

The compound's derivatives also find applications in enantioselective synthesis, where specific mirror images of drug molecules are created to enhance therapeutic effectiveness and reduce side effects. A notable example includes the enantiodivergent electrophilic fluorination using cinchona alkaloids and N-fluorobenzenesulfonimide to synthesize enantiomerically pure forms of 3'-fluorothalidomide. This process illustrates the compound's role in producing chiral molecules, which are essential in developing safer and more effective pharmaceuticals (Yamamoto, Suzuki, Ito, Tokunaga, & Shibata, 2011).

Fluorination Chemistry

In fluorination chemistry, derivatives of this compound serve as precursors for the introduction of fluorine atoms into organic molecules. The use of N-fluorobenzenesulfonimide-based reactions to functionalize C60, leading to the formation of various bisfullerene adducts, showcases the compound's utility in synthesizing fluorinated organic compounds. These reactions are crucial for the development of new materials and pharmaceuticals with enhanced properties, such as increased stability and bioavailability (Li, Lou, & Gan, 2015).

Antiviral Drug Discovery

The exploration of sulfonamide derivatives extends to antiviral drug discovery, where they contribute to the development of novel antiviral agents. The review on antiviral drug discovery highlights the compound's relevance in creating new therapeutic strategies against viral infections. This includes the development of drugs targeting specific viral enzymes or pathways, potentially offering new treatments for diseases with unmet medical needs (De Clercq, 2009).

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c16-12-2-1-3-13(10-12)23(21,22)17-8-9-19-15(20)7-6-14(18-19)11-4-5-11/h1-3,6-7,10-11,17H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJQLFQXYHCPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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